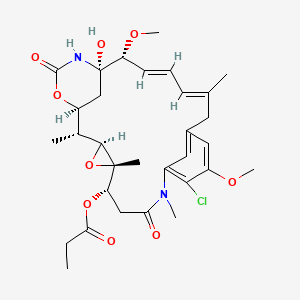
N'-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a butyl group, a tert-butyl group, an oxazole ring, and a methylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-butylurea with 5-tert-butyl-1,2-oxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and scalability. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated groups.
Substitution: Substituted products with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea involves its interaction with specific molecular targets. The oxazole ring and urea moiety are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules. This binding can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)-N,N’-dimethylurea
- N-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea
Uniqueness
N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
55808-00-9 |
|---|---|
Formule moléculaire |
C13H23N3O2 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
3-butyl-1-(5-tert-butyl-1,2-oxazol-3-yl)-1-methylurea |
InChI |
InChI=1S/C13H23N3O2/c1-6-7-8-14-12(17)16(5)11-9-10(18-15-11)13(2,3)4/h9H,6-8H2,1-5H3,(H,14,17) |
Clé InChI |
SPOWMWMPCSKQGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)N(C)C1=NOC(=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


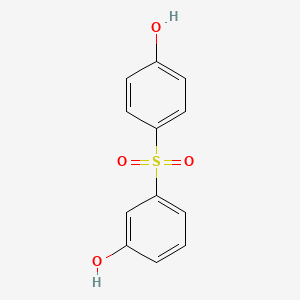

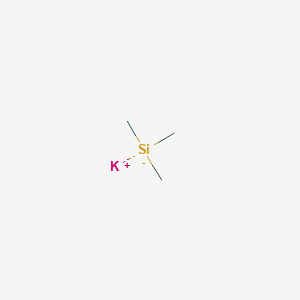
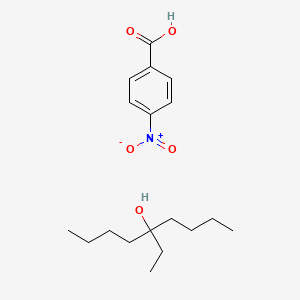

![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)


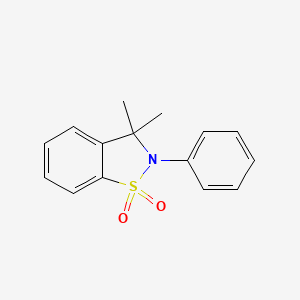
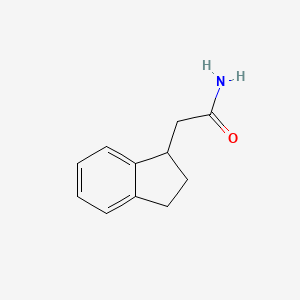
![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)

